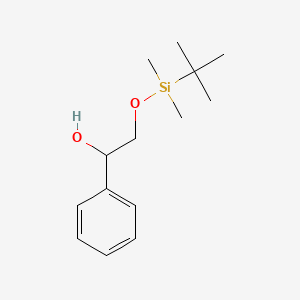
2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol
Overview
Description
2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol is an organic compound that features a phenyl group attached to an ethanol backbone, which is further modified with a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups during chemical reactions.
Scientific Research Applications
2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol is widely used in scientific research, particularly in:
Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol typically involves the protection of the hydroxyl group of 1-phenylethanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
PhCH2CH2OH+TBDMSCl→PhCH2CH2OTBDMS
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The phenyl group can be reduced under specific conditions.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products
Oxidation: Phenylacetaldehyde or phenylacetone.
Reduction: 1-phenylethanol.
Substitution: 1-phenylethanol after deprotection.
Mechanism of Action
The mechanism by which 2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups within the molecule. The TBDMS group can be removed under mild conditions using fluoride ions, thereby regenerating the free hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butyldimethylsilyl)oxyethanol
- 2-(Tert-butyldimethylsilyl)oxyacetaldehyde
- 2-(Tert-butyldimethylsilyl)oxyethylamine
Uniqueness
2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol is unique due to the presence of the phenyl group, which imparts additional reactivity and stability compared to other similar compounds. The phenyl group can participate in π-π interactions and other aromatic-specific reactions, making this compound particularly useful in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-11-13(15)12-9-7-6-8-10-12/h6-10,13,15H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STARBRZBUYMOLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
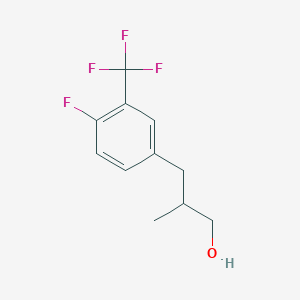
![1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B8155082.png)
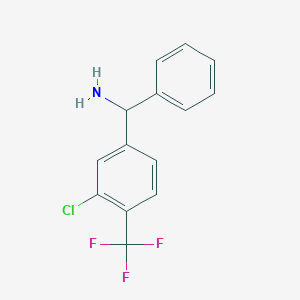
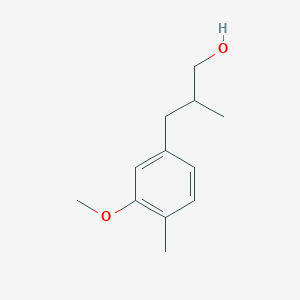
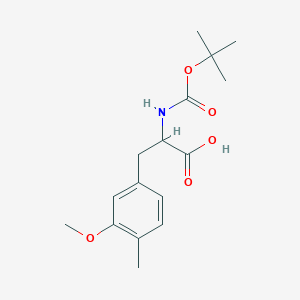
![[4-(2-tert-Butoxycarbonylamino-ethoxy)-3-fluoro-phenyl]-acetic acid](/img/structure/B8155127.png)
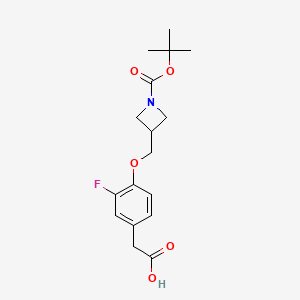
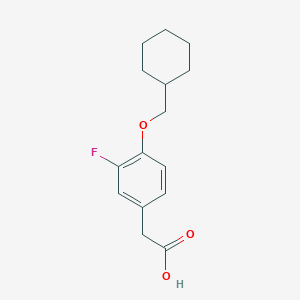
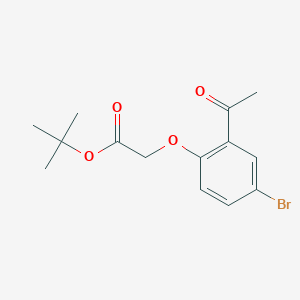
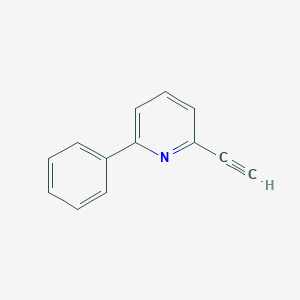
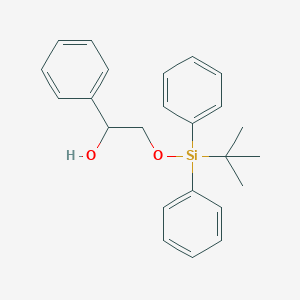
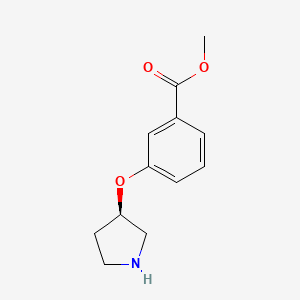
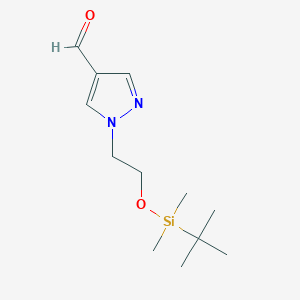
![1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-4-ethynyl-1H-pyrazole](/img/structure/B8155188.png)
